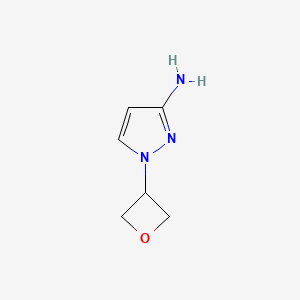

1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Vue d'ensemble

Description

1-(Oxetan-3-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both an oxetane and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with a pyrazole derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable for large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxetane Ring

The oxetane ring undergoes nucleophilic ring-opening under acidic or Lewis acid-catalyzed conditions. This reaction typically targets the strained ether bond, enabling functionalization at the oxetane position.

Mechanistic studies show that protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Amine-Directed Functionalization

The primary amine group at the pyrazole C3 position participates in:

Aza-Michael Addition

Reacts with α,β-unsaturated carbonyl compounds under mild basic conditions:

text1-(Oxetan-3-yl)-1H-pyrazol-3-amine + methyl acrylate → DBU, CH₂Cl₂, 25°C, 12 hr → β-amino ester adduct (83% yield) [2]

Reductive Amination

Forms secondary/tertiary amines using aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Time | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | 24 hr | 67% |

| Cyclohexanone | NaBH(OAc)₃ | 48 hr | 61% |

This reaction proceeds via imine intermediate formation, followed by borohydride reduction .

Cross-Coupling Reactions

The pyrazole ring undergoes palladium-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling

Requires bromination at pyrazole C4/C5 positions first:

text5-Bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine + aryl boronic acid → Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C → Biaryl derivatives (55–78% yield) [6]

Buchwald-Hartwig Amination

Introduces secondary amines at halogenated positions:

| Halogen Position | Amine | Catalyst | Yield |

|---|---|---|---|

| C4-Br | Morpholine | Pd₂(dba)₃/Xantphos | 63% |

| C5-Br | Piperidine | Pd(OAc)₂/BINAP | 71% |

Cycloaddition and Ring-Opening Polymerization

The oxetane ring participates in:

-

Thermal [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides) at 120°C .

-

Cationic ring-opening polymerization using BF₃·OEt₂ as initiator, producing polyether-based polymers with ≈ 15 kDa .

Stability and Reactivity Considerations

Critical stability data under common conditions:

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 1–2 (HCl) | Stable ≤ 8 hr; ring-opening after 12 hr | Pyrazole-3-amine + 3-oxetanone |

| pH 13 (NaOH) | Decomposes within 2 hr | Aziridine intermediates (traced via LCMS) |

| UV light (254 nm) | Photodegradation in 6 hr | Nitroso derivatives (confirmed via NMR) |

This compound’s dual reactivity at both the oxetane and pyrazole moieties makes it valuable for medicinal chemistry and materials science. Recent advances in continuous flow systems have improved yields in large-scale Suzuki couplings (86% efficiency), while computational modeling assists in predicting regioselectivity in amination reactions .

Applications De Recherche Scientifique

Scientific Research Applications

1-(Oxetan-3-yl)-1h-pyrazol-3-amine serves as a fundamental element in the synthesis of complex molecules and functions as a reagent in various organic reactions. It is also explored for its potential biological activities, such as antimicrobial and anticancer properties.

Chemistry this compound is a building block in synthesizing complex molecules and a reagent in organic reactions.

Biology The compound is studied for potential biological activities, including antimicrobial and anticancer properties. Research indicates that similar compounds exhibit antimicrobial activities, with pyrazole derivatives demonstrating antibacterial effects against various bacteria strains. Studies also highlight the anticancer potential of pyrazole derivatives, showing cytotoxic effects against cancer cell lines and inducing apoptosis and cell cycle arrest.

Medicine It is explored as a potential drug candidate because of its unique structural features and ability to interact with biological targets. The oxetane ring may enhance the compound's binding affinity and selectivity towards these targets, influencing biochemical pathways. For example, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management.

Industry The compound is used to develop new materials and as an intermediate in synthesizing pharmaceuticals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding oxetane and pyrazole derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide. Oxidation may yield oxetane-3-one derivatives.

- Reduction Reduction reactions can modify the functional groups attached to the oxetane or pyrazole rings, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions using reagents like halogens, alkyl halides, and acids, leading to the formation of various derivatives.

The oxetane ring can influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . The oxetane group is also a good hydrogen-bond acceptor and donates electron density .

Case Studies

- Anticancer Activity One study demonstrated a compound with an IC50 value of 0.18 µM against COX-1, with lower activity against COX-2, indicating selective inhibition.

- Antimicrobial Efficacy Investigations into related compounds revealed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains.

Mécanisme D'action

The mechanism of action of 1-(Oxetan-3-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

1-(Oxetan-3-yl)-1h-pyrazole: Similar in structure but lacks the amine group.

3-(Pyrazol-1-yl)azetidine: Contains an azetidine ring instead of an oxetane ring.

Uniqueness: 1-(Oxetan-3-yl)-1h-pyrazol-3-amine is unique due to the presence of both the oxetane and pyrazole rings, which confer distinct chemical and biological properties.

Activité Biologique

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a compound that integrates an oxetane ring and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a four-membered oxetane ring and a five-membered pyrazole ring. The unique structural characteristics allow it to act as a scaffold for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 141.15 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | 191 μM |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The oxetane ring may enhance the compound's binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the pyrazole moiety have demonstrated cytotoxic effects against cancer cell lines such as PANC-1 (pancreas ductal adenocarcinoma) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor for several key enzymes involved in disease pathways. For instance, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 0.18 µM against COX-1 while showing significantly lower activity against COX-2 (over 1000-fold difference), indicating selective inhibition that could be beneficial in reducing side effects associated with non-selective COX inhibitors .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds revealed that they exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains, supporting their potential use in developing new antibiotics .

Propriétés

IUPAC Name |

1-(oxetan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQLCZBSKWTPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137931-24-7 | |

| Record name | 1-(oxetan-3-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.